molecular formula C10H10Br2O B8549259 3-Bromo-4-(3-bromophenyl)butan-2-one

3-Bromo-4-(3-bromophenyl)butan-2-one

Cat. No.: B8549259
M. Wt: 305.99 g/mol
InChI Key: HSEIKVVCFKXAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(3-bromophenyl)butan-2-one is a brominated aromatic ketone characterized by two bromine substituents: one at the C3 position of the butan-2-one backbone and another on the phenyl ring at the C4 position. Its molecular formula is C₁₀H₉Br₂O, with a molecular weight of 290.89 g/mol. The compound’s structure combines aromatic and aliphatic bromination, which influences its reactivity and physicochemical properties.

Synthesis: The compound can be synthesized via β-bromination of a precursor ketone. For example, β-bromination of nabumetone (a nonsteroidal anti-inflammatory drug) using pyridinium tribromide generates brominated intermediates like 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one . Similar methods may apply to this compound, where bromination occurs at the enolate-stabilized position.

Properties

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

3-bromo-4-(3-bromophenyl)butan-2-one

InChI

InChI=1S/C10H10Br2O/c1-7(13)10(12)6-8-3-2-4-9(11)5-8/h2-5,10H,6H2,1H3

InChI Key

HSEIKVVCFKXAPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC(=CC=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-bromo-4-(3-bromophenyl)butan-2-one with structurally analogous compounds, focusing on molecular features, applications, and research significance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance References
This compound C₁₀H₉Br₂O 290.89 C3-Br, C4-(3-Br-phenyl) Intermediate in organic synthesis; potential metabolite in drug studies.
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 164.20 C4-(4-OH-phenyl) Fragrance ingredient with safety limits defined by IFRA; used in consumer products.
3-Bromo-4-(6-methoxy-2-naphthyl)butan-2-one C₁₅H₁₅BrO₂ 307.19 C3-Br, C4-(6-methoxy-2-naphthyl) Nabumetone metabolite; studied for drug metabolism pathways.
(S)-3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one C₁₆H₁₄BrClO 337.64 C3-(3-Br-phenyl), C4-(4-Cl-phenyl) Research chemical; chiral intermediate for pharmaceuticals; stored at -20°C.
3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one C₁₀H₉BrClFO 290.54 C3-Br, C4-(4-Cl-2-F-phenyl) Structural analog with halogen diversity; used in collision cross-section studies.
4-(p-Tolyl)butan-2-one C₁₁H₁₄O 162.23 C4-(4-methylphenyl) Fragrance component; simpler alkyl-aryl ketone with no halogens.
3-Benzylidene-2-butanone C₁₁H₁₀O 158.20 C3-benzylidene group Used in fragrance formulations (e.g., benzylidene derivatives).

Key Comparative Insights:

Structural and Reactivity Differences: Halogenation: The presence of bromine in this compound increases its molecular weight and polarizability compared to non-halogenated analogs like 4-(p-tolyl)butan-2-one. Bromine also enhances electrophilic reactivity, making it suitable for substitution reactions . Aromatic Substitution: Compounds with hydroxyl groups (e.g., 4-(4-hydroxyphenyl)butan-2-one) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas halogenated analogs are more lipophilic .

Applications: Pharmaceutical Intermediates: Brominated ketones like 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one are critical in synthesizing drug metabolites . Fragrance Industry: Non-halogenated compounds (e.g., 4-(4-hydroxyphenyl)butan-2-one) dominate due to stricter safety regulations on halogenated aromatics .

For example, (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one is stored at -20°C to maintain stability .

Research Findings and Trends

  • Metabolism Studies: Brominated butanones are pivotal in tracing metabolic pathways. For instance, 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one was identified as a nabumetone metabolite using NMR and MS techniques .
  • Halogen Effects : The introduction of fluorine or chlorine (e.g., 3-bromo-4-(4-chloro-2-fluorophenyl)butan-2-one) alters electronic properties, impacting binding affinity in medicinal chemistry applications .

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